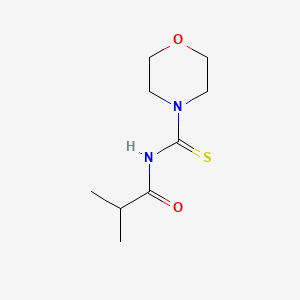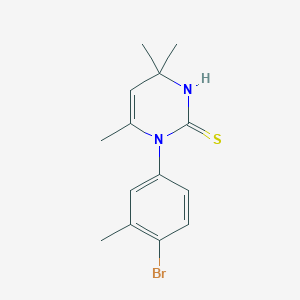![molecular formula C17H20ClN5O2 B5525024 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)
1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone typically involves multi-step protocols. For example, a compound with a somewhat related structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained through a three-step protocol, as confirmed by HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of compounds like 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone can be elucidated using various spectroscopic techniques. For instance, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, a compound with some structural similarities, was characterized by IR, 1H NMR, 13C NMR, elemental analyses, single-crystal X-ray diffraction, and DFT studies (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds with structures similar to 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone participate in various chemical reactions, reflecting their complex properties. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, indicating the compound's reactive nature and the influence of its functional groups on its chemical behavior (Quan, 2006).
Physical Properties Analysis
The physical properties of complex molecules like 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone can be inferred from similar compounds. For instance, the crystal structure of 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate reveals insights into molecular conformation, hydrogen bonding patterns, and the impact of substituents on the molecule's physical state (Song et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone can be complex and multifaceted, as indicated by related compounds. The synthesis and characterization of a series of 1-Aryl-4-[Aryldiazenyl]-piperazines, for example, reveal the impact of different substituents on the molecule's reactivity and interactions, providing insights into the chemical behavior of similar molecules (O'Malley & Vaughan, 2016).
Scientific Research Applications
Antifungal and Antimicrobial Activities
Research into 1,2,4-triazole derivatives has demonstrated potential antifungal and antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, discovering that some compounds exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). This suggests that compounds within this class, including the one , could be of interest for developing new antimicrobial agents.
Anticancer Potential
The investigation into 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells has shown promising antiproliferative agents, indicating the anticancer potential of such compounds. Yurttaş et al. (2014) found specific derivatives to be effective in comparative studies with cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). This highlights the relevance of researching compounds like 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone for anticancer drug development.
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds have been a crucial aspect of scientific research, providing insights into their structural and physicochemical properties. For example, Wujec and Typek (2023) achieved good yields in synthesizing a novel compound involving a piperazine unit, further characterizing it using various spectroscopic methods (Wujec & Typek, 2023). This underscores the importance of synthetic and analytical techniques in the development and study of pharmaceutical compounds.
Antipsychotic and Neuropharmacological Effects
Compounds similar to 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone have been studied for their neuropharmacological effects. For instance, Jordan et al. (2002) examined aripiprazole, highlighting its partial agonist activity at dopamine D2 receptors and high affinity for human 5-HT1A receptors, suggesting potential applications in treating psychiatric conditions (Jordan, Koprivica, Chen, Tottori, Kikuchi, & Altar, 2002). Research in this area may provide a foundation for understanding the psychopharmacological profiles of related compounds, including the one of interest.
Mechanism of Action
Safety and Hazards
Though the U.S. Food and Drug Administration considers this fungicide to be safe for humans, it may still pose a risk. It is listed as a possible carcinogen in the United States Environmental Protection Agency Office of Pesticide Programs carcinogen list with a rating of C (possible carcinogen). Its acute toxicity is moderate .
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-[4-(1,2,4-triazol-1-yl)butanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-13-9-23(15-5-2-4-14(18)8-15)17(25)10-22(13)16(24)6-3-7-21-12-19-11-20-21/h2,4-5,8,11-13H,3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWQBYZBBKBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCCN2C=NC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)




![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)
![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)